ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate and related compounds often involves complex chemical reactions. For instance, the preparation of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate showcases the intricate steps involved in synthesizing chlorophenyl-containing esters. These steps include reactions with lithium salt of ethyl cyanoacetate and subsequent spectrometric characterizations such as IR, UV, and NMR spectroscopy (Johnson et al., 2006).
Molecular Structure Analysis
The molecular structure of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate and compounds of similar nature is characterized by detailed crystallographic analysis. For instance, the structural determination of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate through single-crystal X-ray diffraction provides insights into the compound's spatial configuration, highlighting hydrogen-bonding interactions that contribute to its stability (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
The chemical behavior of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate involves various reactions, such as base-catalyzed condensations, which have been investigated to improve yields and understand by-product formation. Studies have shown the efficiency of certain methodologies in synthesizing related compounds with improved selectivity and yield, highlighting the compound's reactivity and potential for forming diverse derivatives (Tsuboi et al., 1987).
Physical Properties Analysis
The physical properties of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, such as its crystalline form, melting point, and solubility, are crucial for its application in various fields. Single crystal X-ray structural analysis of polymorphs provides detailed information on the compound's geometry and physical state, contributing to a better understanding of its physical characteristics (Ramazani et al., 2019).
Chemical Properties Analysis
The chemical properties of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, including reactivity, stability, and interaction with other compounds, are influenced by its functional groups and molecular structure. Research into its reactions with cyclic ethers and acetals under free radical conditions sheds light on its reactivity and potential for forming adducts, which is essential for its application in synthetic chemistry (Bumgardner & Burgess, 2000).
Scientific Research Applications
Plant Growth Regulation
- Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is related to compounds like 2,4-dichlorophenoxy-acetic acid (2,4-D), which have been studied for their effects on plant growth. For instance, 2,4-D has been found to stimulate the release of ethylene in plants like cotton, influencing growth responses before any signs of chlorosis or necrosis appear (Morgan & Hall, 1964).
Synthesis and Characterization for Specific Applications
- Novel compounds have been synthesized and characterized for their potential applications in various fields. For example, the synthesis and crystal structure of a compound similar to ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, namely ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, have been studied. This compound has shown potential bioactivity as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).
Pesticide Applications
- Similar compounds have been used in the formulation of pesticides. For example, research has shown that certain organic pesticides, including derivatives similar to ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, effectively control nematodes in grasses (Johnson, 1970).
Photochemistry and Polymer Science
- In the field of photochemistry and polymer science, studies have been conducted on compounds like ethyl 2,4-dioxopentanoate. These studies involve understanding the behavior of these compounds under specific conditions, such as UV-light irradiation, which could have implications for the development of new materials or chemical processes (Mori et al., 1989).
Advanced Oxidation Processes for Wastewater Treatment
- Research on the degradation of compounds like 2,4-dichlorophenoxyacetic acid by advanced oxidation processes is relevant to the environmental applications of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate. These studies contribute to understanding how such compounds can be broken down in wastewater treatment processes (Sun & Pignatello, 1993).
properties
IUPAC Name |
ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZLFUWJWDEEPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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